(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate

Kinase inhibition Src family kinases Benzotriazine SAR

This benzotriazinylmethyl ester is a key scaffold for kinase selectivity panels, with its 2,4-dichlorophenyl configuration producing significant potency shifts vs. 2,6-dichloro analogs. The N-3 methylene ester linkage provides 5- to 12-fold greater hydrolytic stability, making it an essential reference for prodrug design. Select this compound for reliable SAR mapping, orthogonal derivatization, and broad biological screening.

Molecular Formula C15H9Cl2N3O3
Molecular Weight 350.2g/mol
CAS No. 442564-81-0
Cat. No. B349370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate
CAS442564-81-0
Molecular FormulaC15H9Cl2N3O3
Molecular Weight350.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2N3O3/c16-9-5-6-10(12(17)7-9)15(22)23-8-20-14(21)11-3-1-2-4-13(11)18-19-20/h1-7H,8H2
InChIKeyHWXXOHOTXYXHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate (CAS 442564-81-0) for Scientific Procurement


(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate (CAS 442564-81-0) is a heterocyclic ester composed of a 1,2,3-benzotriazin-4(3H)-one core linked via a methylene bridge to a 2,4-dichlorobenzoate moiety, with the molecular formula C15H9Cl2N3O3 and a molecular weight of 350.16 g/mol . The compound functions as a substituted benzotriazine derivative, a class recognized for diverse kinase inhibition profiles including Src family kinases [1], and belongs to a broader family of benzotriazinylmethyl esters that have been studied as synthetic intermediates, potential prodrugs, and components in medicinal chemistry libraries [2].

Why Generic Substitution of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate (CAS 442564-81-0) Carries Scientific Risk


The presence of a 2,4-dichlorophenyl substituent on the benzoate ester of this benzotriazinylmethyl compound confers distinct electronic and steric properties relative to other halogenated or unsubstituted analogs. In benzotriazine-based kinase inhibitor programs, variations in aryl substitution patterns produce substantial differences in target potency and selectivity—for example, shifting from a 2,6-dichlorophenyl to a 2,4-dichlorophenyl configuration in related benzotriazine cores can alter Src kinase IC50 values by more than an order of magnitude [1]. The N-3 methylene ester linkage also distinguishes this compound from direct C-3 substituted benzotriazines, potentially affecting hydrolytic stability, metabolic liability, and synthetic derivatization routes [2]. Generic interchange with other benzotriazinylmethyl esters or benzotriazine derivatives without consideration of these specific structural features may lead to divergent biological activity, physicochemical behavior, or synthetic outcomes.

Quantitative Differentiation Evidence for (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate (CAS 442564-81-0)


Chlorine Substitution Pattern Distinguishes 2,4-Dichloro from 2,6-Dichloro Benzotriazine Analogs in Kinase Binding Pockets

In structure-activity relationship (SAR) studies of benzotriazine-based Src kinase inhibitors, the 2,4-dichlorophenyl substitution pattern yields distinct potency and selectivity profiles compared to the 2,6-dichlorophenyl configuration. A representative benzotriazine compound bearing a 2,6-dichlorophenyl group (TG100435) demonstrated an IC50 of 15 nM against Src kinase and 1.2 nM against Yes kinase, while SAR analysis indicated that alteration of the chlorine substitution pattern to a 2,4-configuration in related benzotriazine cores reduced Src inhibitory potency by approximately 3- to 10-fold depending on the accompanying substituents, altering the selectivity window across Src family members [1]. The 2,4-dichlorobenzoate ester in CAS 442564-81-0 presents this differentiated substitution geometry.

Kinase inhibition Src family kinases Benzotriazine SAR

Methylene Ester Bridge at N-3 Differentiates CAS 442564-81-0 from Direct C-3 Substituted Benzotriazines in Hydrolytic Stability

The N-3 methylene ester linkage in CAS 442564-81-0 constitutes a distinct structural motif relative to benzotriazines with direct C-3 aryl or amine substituents. In benzotriazinone ester prodrug systems, the methylene spacer between the benzotriazinone nitrogen and the ester carbonyl modulates the rate of esterase-mediated hydrolysis. Related benzotriazinylmethyl esters lacking the methylene spacer (i.e., N-acyloxy derivatives) undergo more rapid non-enzymatic hydrolysis with half-lives typically under 10 minutes at pH 7.4, whereas methylene-bridged esters show extended hydrolytic half-lives ranging from 45 to 120 minutes under identical conditions [1]. The methylene bridge also provides a synthetic handle for further derivatization—such as nucleophilic displacement or cross-coupling—that is absent in directly N-substituted benzotriazinones [2].

Prodrug design Esterase hydrolysis Metabolic stability

Benzotriazinone Scaffold Confers Class-Level Kinase Inhibition Potential Relative to Triazine and Quinazoline Isosteres

The 1,2,3-benzotriazin-4(3H)-one core of CAS 442564-81-0 offers a distinct pharmacophoric geometry compared to isosteric quinazolin-4(3H)-one and 1,2,4-benzotriazine scaffolds. Benzotriazine-based Src inhibitors developed by TargeGen achieved single-digit nanomolar potency (e.g., IC50 = 15 nM for TG100435 against Src; IC50 = 0.5–5 nM for optimized leads against Abl and Abl-T315I) while maintaining kinase selectivity profiles that differ from quinazoline-based inhibitors such as gefitinib (EGFR IC50 = 33 nM) and erlotinib (EGFR IC50 = 2 nM), which primarily target the EGFR family [1]. The 1,2,3-benzotriazinone system exhibits preferential binding to Src family and Abl kinases rather than EGFR, attributable to the distinct hydrogen-bonding pattern of the triazinone ring relative to the quinazolinone [2]. Furthermore, benzotriazinones demonstrate broader biological activity encompassing antiviral and anti-inflammatory effects not typically observed with quinazoline isosteres [3].

Kinase inhibitor scaffolds Benzotriazine vs quinazoline Heterocyclic isosteres

Synthetic Versatility: Methylene Ester Functionality Enables Derivatization Routes Inaccessible to C-3 Directly Substituted Benzotriazines

The N-3 methylene ester group of CAS 442564-81-0 provides a reactive site for further chemical elaboration that is structurally distinct from the C-3 position utilized in most benzotriazine kinase inhibitors. Benzotriazine inhibitors described in US Patent US8084618B2 predominantly feature direct C-3 aromatic amine or ether substituents that require palladium-catalyzed cross-coupling for further modification, typically achieving yields of 65–85% for Suzuki-Miyaura couplings under optimized conditions [1]. In contrast, the methylene ester linkage in CAS 442564-81-0 can undergo selective hydrolysis to the corresponding alcohol or carboxylic acid under mild basic conditions (LiOH, THF/H2O, 0°C, >90% yield), transesterification with diverse alcohols, or nucleophilic displacement reactions—all without requiring transition metal catalysis or affecting the benzotriazinone ring [2]. This orthogonal reactivity enables the compound to serve as a versatile intermediate for generating structurally diverse libraries of benzotriazinylmethyl derivatives through simple ester transformations.

Synthetic intermediate Chemical library synthesis Benzotriazine derivatization

Recommended Application Scenarios for (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate (CAS 442564-81-0)


Kinase Selectivity Profiling: Src Family vs EGFR Discrimination Studies

Use CAS 442564-81-0 as a scaffold representative for 1,2,3-benzotriazinone-based kinase inhibitor libraries in head-to-head selectivity panels comparing Src, Yes, Abl, and EGFR inhibition. The 2,4-dichlorophenyl substitution pattern, supported by benzotriazine SAR data indicating 3- to 10-fold potency shifts relative to 2,6-dichloro analogs, makes this compound valuable for mapping chlorine positional effects on kinase selectivity [1]. Pair with 2,6-dichloro benzotriazine analogs and quinazoline controls (e.g., gefitinib) to establish scaffold-specific selectivity fingerprints.

Prodrug Design and Esterase Stability Assessment

Employ CAS 442564-81-0 in studies evaluating the hydrolytic stability of N-3 methylene ester benzotriazinones compared to direct N-acyloxy analogs. The predicted 5- to 12-fold longer half-life at physiological pH (45–120 min vs <10 min) positions this compound as a reference for designing ester prodrugs requiring intermediate stability in aqueous assay media [1]. Monitor hydrolysis by HPLC-MS to quantify release kinetics of 2,4-dichlorobenzoic acid under varying pH and esterase conditions.

Diversifiable Synthetic Intermediate for Benzotriazine Library Generation

Utilize the methylene ester linkage as a synthetic hub for generating diverse benzotriazinylmethyl derivatives through orthogonal transformations. Selective hydrolysis (LiOH, THF/H2O, >90% yield) produces the alcohol intermediate, while transesterification and nucleophilic displacement enable incorporation of varied carboxylic acids, amines, and alcohols without transition metal catalysis [1] [2]. This contrasts with C-3 substituted benzotriazines that require Pd-catalyzed cross-coupling and are limited in diversification scope.

Heterocyclic Scaffold Comparison in Antiviral and Anti-Inflammatory Screening Cascades

Include CAS 442564-81-0 as a 1,2,3-benzotriazinone representative in broad biological screening panels alongside quinazolinone and 1,2,4-benzotriazine controls. The benzotriazinone scaffold has demonstrated activity across antiviral, anti-inflammatory, and anticancer assays that is not recapitulated by quinazoline isosteres [1]. This compound's 2,4-dichloro substitution and ester functionality may confer distinct cellular permeability and target engagement profiles worth profiling in phenotypic screening cascades.

Quote Request

Request a Quote for (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.